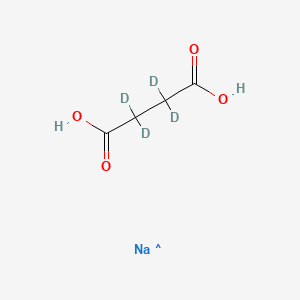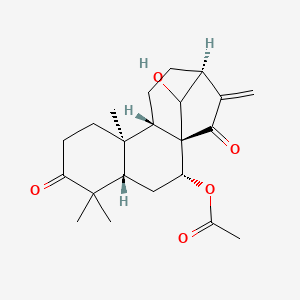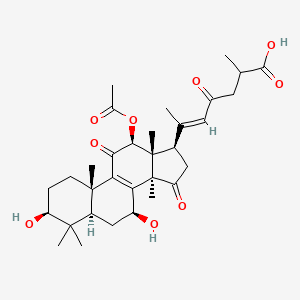
Gemcitabine monophosphate (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gemcitabine monophosphate (disodium) is a nucleoside analog used primarily in the treatment of various cancers. It is a derivative of gemcitabine, which is a chemotherapeutic agent known for its efficacy against pancreatic cancer, non-small cell lung carcinoma, metastatic breast cancer, and ovarian cancer . Gemcitabine monophosphate (disodium) is a prodrug that is converted into its active metabolites within the body, thereby inhibiting DNA synthesis and promoting apoptosis in malignant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gemcitabine monophosphate (disodium) involves the phosphorylation of gemcitabine. This process typically requires the use of deoxycytidine kinase, which catalyzes the addition of a phosphate group to gemcitabine, forming gemcitabine monophosphate . The reaction conditions often include an aqueous medium and a controlled pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of gemcitabine monophosphate (disodium) involves large-scale enzymatic phosphorylation followed by purification processes to isolate the desired compound. The use of lipid calcium phosphate nanoparticles has been explored to enhance the delivery and efficacy of gemcitabine monophosphate in clinical settings .
Analyse Chemischer Reaktionen
Types of Reactions
Gemcitabine monophosphate (disodium) undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of gemcitabine to gemcitabine monophosphate.
Hydrolysis: Breakdown of gemcitabine monophosphate to its inactive forms.
Oxidation and Reduction: Involvement in redox reactions within the cellular environment.
Common Reagents and Conditions
Common reagents used in these reactions include deoxycytidine kinase for phosphorylation and various buffers to maintain the required pH levels. The conditions often involve controlled temperatures and aqueous environments to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include gemcitabine diphosphate and gemcitabine triphosphate, which are the active metabolites responsible for the compound’s anticancer effects .
Wissenschaftliche Forschungsanwendungen
Gemcitabine monophosphate (disodium) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions.
Biology: Investigated for its role in cellular processes and DNA synthesis inhibition.
Wirkmechanismus
Gemcitabine monophosphate (disodium) exerts its effects by inhibiting DNA synthesis. Once inside the cell, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites inhibit ribonucleotide reductase and DNA polymerase, leading to the termination of DNA strand elongation and induction of apoptosis . The molecular targets include ribonucleotide reductase and DNA polymerase, which are crucial for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytarabine: Another nucleoside analog used in chemotherapy, primarily for leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Cladribine: Employed in the treatment of hairy cell leukemia.
Uniqueness
Gemcitabine monophosphate (disodium) is unique due to its broader spectrum of antitumor activity and its ability to be used in combination with other chemotherapeutic agents for enhanced efficacy . Unlike cytarabine, which is primarily used for hematological malignancies, gemcitabine monophosphate (disodium) is effective against a variety of solid tumors .
Eigenschaften
Molekularformel |
C9H10F2N3Na2O7P |
|---|---|
Molekulargewicht |
387.14 g/mol |
IUPAC-Name |
disodium;[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6?,7-;;/m1../s1 |
InChI-Schlüssel |
JVSFEPHISQCATF-VMHTZBTKSA-L |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)


![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)







